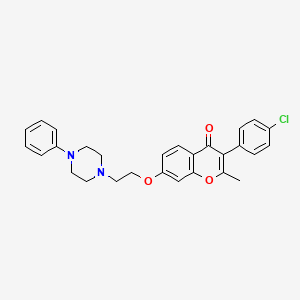

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, substituted with a chlorophenyl group, a methyl group, and a phenylpiperazinyl ethoxy group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps. One common approach includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

Attachment of the Phenylpiperazinyl Ethoxy Group: This step involves the nucleophilic substitution reaction where the phenylpiperazinyl ethoxy group is attached to the chromen-4-one core.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The chromen-4-one core and ether linkages are susceptible to oxidation under specific conditions:

Reduction Reactions

The ketone group in the chromen-4-one core and the ethoxy linker can undergo reduction:

Substitution Reactions

The piperazine and ethoxy groups participate in nucleophilic substitutions:

Acid/Base-Mediated Hydrolysis

The ether and ester-like linkages are sensitive to hydrolysis:

Comparative Reactivity Analysis

Key structural features influence reactivity:

Research Findings

-

Synthetic Utility : The ethoxy-piperazine side chain serves as a versatile handle for further functionalization, enabling the synthesis of analogs with enhanced bioactivity .

-

Stability : The compound is stable under ambient conditions but degrades in strong acidic/basic media via ether cleavage .

-

Biological Implications : Structural analogs demonstrate COX-II inhibition (IC₅₀ ~50 μM), suggesting potential anti-inflammatory applications .

Scientific Research Applications

Antitumor Properties

Research has indicated that compounds similar to 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one exhibit significant antitumor activity. For instance, studies have shown that derivatives of such compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Several studies have documented its effectiveness against a range of bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The mode of action typically includes disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways .

Neuropharmacological Applications

Given the presence of the piperazine moiety in its structure, this compound may exhibit neuropharmacological effects. Research indicates that piperazine derivatives can act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly serotonin and dopamine pathways . This opens avenues for exploring the compound's potential in treating mood disorders.

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yield and reduce reaction times .

Structure-Activity Relationship

The SAR studies indicate that modifications on the chlorophenyl and piperazine groups significantly influence the biological activity of the compound. For example, variations in substituents can enhance potency against specific cancer cell lines or improve selectivity for certain bacterial strains .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors, such as neurotransmitter receptors, to produce physiological effects.

Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenyl)-3-methyl-6-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-pyran-4-one

- 4-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-quinolin-4-one

- 3-(4-bromophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Uniqueness

3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of the phenylpiperazinyl ethoxy group

Biological Activity

The compound 3-(4-chlorophenyl)-2-methyl-7-(2-(4-phenylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic derivative of chromenone, which has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its anti-inflammatory, anticancer, and neuroprotective effects based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H30ClN2O4, with a molecular weight of approximately 470.57 g/mol. The structure includes a chromenone core substituted with a chlorophenyl group and a phenylpiperazine moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C29H30ClN2O4 |

| Molecular Weight | 470.57 g/mol |

| IUPAC Name | This compound |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of chromenone derivatives. In particular, compounds similar to This compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 through modulation of the TLR4/MAPK signaling pathway. For instance, a related study demonstrated that certain chromenone derivatives significantly reduced nitric oxide (NO) production and inflammatory cytokine release in LPS-stimulated RAW 264.7 macrophages, suggesting a robust anti-inflammatory mechanism .

Anticancer Activity

The anticancer potential of chromenone derivatives has also been investigated. In vitro studies indicate that these compounds exhibit cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values in the micromolar range against human tumor cell lines such as MDA-MB231 and HCT116. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Effects

Additionally, derivatives of chromenone have been evaluated for neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative conditions. The presence of the piperazine moiety is thought to enhance central nervous system penetration and efficacy .

Case Studies

- Study on Anti-inflammatory Effects : A study investigated the effects of a series of novel 2-phenylchromen derivatives, including those structurally similar to our compound, demonstrating significant inhibition of inflammatory markers in both in vitro and in vivo models .

- Anticancer Evaluation : A comprehensive evaluation on a panel of human tumoral cell lines revealed that certain chromenone derivatives displayed potent antiproliferative activity, with mechanisms linked to apoptosis and cell cycle regulation .

Properties

Molecular Formula |

C28H27ClN2O3 |

|---|---|

Molecular Weight |

475.0 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-2-methyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]chromen-4-one |

InChI |

InChI=1S/C28H27ClN2O3/c1-20-27(21-7-9-22(29)10-8-21)28(32)25-12-11-24(19-26(25)34-20)33-18-17-30-13-15-31(16-14-30)23-5-3-2-4-6-23/h2-12,19H,13-18H2,1H3 |

InChI Key |

UJEQGMVRSSEGDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.